Alpha-halocarboxylic acids
Alpha-halocarboxylic acids are a class of organic compounds containing both a carboxylic acid group (-COOH) and a halogen atom attached to the α-carbon (the carbon directly adjacent to the carboxyl group). These compounds play a significant role in various chemical processes due to their unique reactivity. They are commonly used as precursors for a wide range of organic syntheses, particularly in the pharmaceutical industry where they serve as intermediates in drug synthesis.
The halogen substituent can be chlorine, bromine, or iodine, each imparting different properties and reactivities. For example, chlorine-substituted alpha-halocarboxylic acids are more reactive towards nucleophiles than their brominated counterparts due to the lower electron-withdrawing effect of chlorine.
Additionally, these compounds have applications in polymer chemistry, where they can act as initiators or crosslinking agents. Their versatile nature makes them indispensable tools in organic synthesis and industrial processes.

構造 | 化学名 | CAS | MF |
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SPIRO[2.3]HEXAN-5-AMINE | 1420270-97-8 | C8H12F3NO2 |
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2-cyclopropyl-2-fluoroacetic acid | 1554428-25-9 | C5H7FO2 |
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3-Fluorooxetane-3-carboxylic acid | 1554199-62-0 | C4H5FO3 |
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(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid | 2173637-39-1 | C6H9F4NO2 |
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Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]- | 2479-73-4 | C7HF13O4 |
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Potassium Bromodifluoroacetate | 87189-16-0 | C2HBrF2KO2 |
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3,3-diethynylmorpholine, trifluoroacetic acid | 2613385-76-3 | C10H10F3NO3 |
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3-ethenylazetidine; trifluoroacetic acid | 1630907-01-5 | C7H10F3NO2 |
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Sodium Trifluoroacetate-13C2 | 1794767-05-7 | C2HF3NaO2 |
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(S)-2-fluoropropionic acid | 57965-29-4 | C3H5O2F |
関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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